2-Nitro-4-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Nitro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6F3NO4 and a molecular weight of 249.14 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acetic acid moiety. It is a beige solid with a melting point of 144-146°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid typically involves the nitration of 4-(trifluoromethyl)phenylacetic acid. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction proceeds as follows:
4-(Trifluoromethyl)phenylacetic acid+HNO3+H2SO4→2-Nitro-4-(trifluoromethyl)phenylacetic acid
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as solvent.
Esterification: Methanol, sulfuric acid as catalyst.
Major Products:
Reduction: 2-Amino-4-(trifluoromethyl)phenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Esterification: Methyl 2-nitro-4-(trifluoromethyl)phenylacetate.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)phenylacetic acid is primarily related to its functional groups:
Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial effects.
Trifluoromethyl Group: The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing its bioavailability.
Carboxylic Acid Group: The carboxylic acid moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
2-Nitrobenzoic acid: Contains a nitro group but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Nitro-4-(methyl)phenylacetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
Uniqueness: 2-Nitro-4-(trifluoromethyl)phenylacetic acid is unique due to the combination of its nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
2-Nitro-4-(trifluoromethyl)phenylacetic acid (NTFPA) is an organic compound notable for its unique structure, which includes both a nitro group and a trifluoromethyl group attached to a phenylacetic acid backbone. This configuration significantly influences its biological activity, making it a subject of interest in medicinal chemistry.
- Chemical Formula : C10H8F3N O2
- Molecular Weight : Approximately 249.14 g/mol
- Structure : The presence of electron-withdrawing groups (the nitro and trifluoromethyl groups) enhances the compound's reactivity and potential interactions with biological targets.
Biological Activities
Research has identified several key biological activities associated with NTFPA:
- Antimicrobial Activity : NTFPA has demonstrated antimicrobial properties, suggesting its potential use in treating infections caused by various pathogens. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and bioavailability, thereby facilitating its antimicrobial action.
- Anti-inflammatory Properties : Studies indicate that NTFPA can modulate inflammatory pathways. Compounds with similar structures have been shown to interact with peripheral sensory trigeminal nerves, indicating a possible role in pain management and inflammation control.
- Pharmacological Potential : Ongoing research into NTFPA's interaction with specific receptors continues to elucidate its pharmacological potential. This includes investigating its effects on pain modulation, which could lead to novel therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of NTFPA and related compounds:
- Antimicrobial Studies : In vitro studies have shown that NTFPA exhibits significant antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
- Inflammation Models : In animal models of inflammation, NTFPA administration resulted in reduced edema and inflammatory cytokine levels compared to control groups. This suggests that NTFPA may inhibit pro-inflammatory mediators, contributing to its anti-inflammatory effects.
- Pain Management Trials : Preliminary trials focusing on pain modulation have indicated that NTFPA may reduce pain sensitivity in models of neuropathic pain. Further studies are needed to confirm these findings and explore the underlying mechanisms.
Comparative Analysis of Similar Compounds
To better understand the unique properties of NTFPA, a comparison with structurally similar compounds can be insightful:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Nitro-4-trifluoromethylbenzoic acid | 320-94-5 | 0.82 |
4-Nitro-2-(trifluoromethyl)benzoic acid | 320-37-6 | 0.82 |
5-Nitro-2-(trifluoromethyl)benzoic acid | 847547-06-2 | 0.82 |
4-Nitro-3-(trifluoromethyl)benzaldehyde | 101066-57-3 | 0.81 |
2-Nitro-5-(trifluoromethyl)benzaldehyde | 1176723-57-1 | 0.81 |
The table illustrates that while these compounds share structural similarities with NTFPA, their biological activities may vary significantly due to differences in substituent positioning and electronic effects.
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDZAZPWJFTDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169629 | |
Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-91-7 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-nitro-4-trifluorobenzyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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